molecular formula C6H12S B14155017 Butane, 1-(ethenylthio)- CAS No. 4789-70-2

Butane, 1-(ethenylthio)-

Cat. No.: B14155017
CAS No.: 4789-70-2
M. Wt: 116.23 g/mol
InChI Key: LBMGSGLAWRZARD-UHFFFAOYSA-N
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Description

Structurally, it consists of a butane chain substituted with an ethenylthio (-S-CH₂-CH₂) group at the first carbon. Its reactivity and applications are influenced by the thioether (-S-) functional group, which distinguishes it from oxygenated or halogenated analogs.

Properties

CAS No.

4789-70-2

Molecular Formula

C6H12S

Molecular Weight

116.23 g/mol

IUPAC Name

1-ethenylsulfanylbutane

InChI

InChI=1S/C6H12S/c1-3-5-6-7-4-2/h4H,2-3,5-6H2,1H3

InChI Key

LBMGSGLAWRZARD-UHFFFAOYSA-N

Canonical SMILES

CCCCSC=C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Butane, 1-(ethenylthio)- can be achieved through several methods. One common approach involves the reaction of butyl halides with sodium ethenylthiolate under controlled conditions. The reaction typically requires an inert atmosphere and a suitable solvent such as tetrahydrofuran (THF) to facilitate the reaction .

Industrial Production Methods: Industrial production of Butane, 1-(ethenylthio)- often involves the use of large-scale reactors where butyl halides and sodium ethenylthiolate are reacted under optimized conditions to maximize yield and purity. The process may include steps such as distillation and purification to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: Butane, 1-(ethenylthio)- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Butane, 1-(ethenylthio)- has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of Butane, 1-(ethenylthio)- involves its interaction with molecular targets through its ethenylthio group. This group can undergo various chemical transformations, allowing the compound to participate in different biochemical pathways. The molecular targets and pathways involved depend on the specific application and the nature of the chemical reactions it undergoes .

Comparison with Similar Compounds

Functional Group and Molecular Structure Analysis

The following table summarizes key structural and molecular differences between Butane, 1-(ethenylthio)- and related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Group Key Structural Features Applications/Context
Butane, 1-(ethenylthio)- C₆H₁₂S 116 Thioether (ethenyl-S-) Linear butane with ethenylthio group Volatile metabolite in dairy
3(2H)-Thiophenone, Dihydro-2-Methyl C₅H₈OS 116 Thiophenone (cyclic ketone + S) Cyclic structure with ketone and sulfur Not specified
Butane, 1-methoxy C₅H₁₂O 88.15 Ether (-O-) Methoxy group on butane Solvent, GC analysis standard
Butane, 1-ethoxy C₆H₁₄O 102.17 Ether (-O-) Ethoxy group on butane Industrial solvent
Butane, 1-(ethylsulfonyl) C₆H₁₄O₂S 150.24 Sulfonyl (-SO₂-) Ethylsulfonyl group on butane Potential in synthesis/pharmacology
1-(ethenylthio)-octane C₁₀H₂₀S 172.34 Thioether (ethenyl-S-) Longer octane chain with ethenylthio Antibacterial/antioxidant applications

Physical and Chemical Properties

  • Boiling Points and Polarity :

    • Thioethers like Butane, 1-(ethenylthio)- generally exhibit lower boiling points compared to ethers (e.g., 1-methoxybutane, boiling point ~92–94°C ) due to weaker dipole-dipole interactions. Sulfur’s lower electronegativity reduces polarity.
    • Sulfonyl derivatives (e.g., Butane, 1-(ethylsulfonyl) ) have higher polarity and boiling points due to the strong electron-withdrawing -SO₂- group .
  • Reactivity :

    • Thioethers are prone to oxidation , forming sulfoxides or sulfones, whereas ethers are more stable but can form peroxides .
    • The ethenyl group in Butane, 1-(ethenylthio)- may participate in addition reactions , unlike saturated analogs.

Research Findings and Gaps

  • Volatility in Food Systems : Butane, 1-(ethenylthio)- was uniquely identified in dairy metabolomics, suggesting niche roles in food chemistry that warrant further study .
  • Medicinal Potential: The structural similarity of 1-(ethenylthio)-octane to bioactive compounds underscores the need to explore shorter-chain analogs like Butane, 1-(ethenylthio)- for similar properties .
  • Data Limitations : Physical property data (e.g., boiling point, solubility) for Butane, 1-(ethenylthio)- are sparse, highlighting a gap in existing literature.

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